Cas no 864867-05-0 (6-Bromo-2-ethylisoquinolin-1(2H)-one)

6-Bromo-2-ethylisoquinolin-1(2H)-one is a brominated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a bromine substituent at the 6-position and an ethyl group at the 2-position, which enhance its reactivity and utility as an intermediate in organic synthesis. The compound is particularly valuable for constructing complex heterocyclic frameworks due to its electrophilic bromine site, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. Its stable lactam moiety also contributes to its suitability as a precursor in medicinal chemistry, particularly for developing bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity.
6-Bromo-2-ethylisoquinolin-1(2H)-one structure
864867-05-0 structure
Product name:6-Bromo-2-ethylisoquinolin-1(2H)-one
CAS No:864867-05-0
MF:C11H10NOBr
MW:252.107
MDL:MFCD32067315
CID:4256343
PubChem ID:23158237

6-Bromo-2-ethylisoquinolin-1(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Isoquinolinone, 6-bromo-2-ethyl-
    • 6-Bromo-2-ethylisoquinolin-1(2H)-one
    • 6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
    • CS-0092346
    • 864867-05-0
    • 6-bromo-2-ethylisoquinolin-1-one
    • SCHEMBL1500208
    • INXBYWTUHGWMES-UHFFFAOYSA-N
    • 6-bromo-2-ethylisoquinoline-1-one
    • 6-bromo-2-ethylisoquinolin-1(2H)-one
    • MDL: MFCD32067315
    • Inchi: InChI=1S/C11H10BrNO/c1-2-13-6-5-8-7-9(12)3-4-10(8)11(13)14/h3-7H,2H2,1H3
    • InChI Key: INXBYWTUHGWMES-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 250.99458g/mol
  • Monoisotopic Mass: 250.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3Ų
  • XLogP3: 2.6

6-Bromo-2-ethylisoquinolin-1(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22890588-2.5g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
2.5g
$1293.0 2022-12-12
Chemenu
CM543854-1g
6-Bromo-2-ethylisoquinolin-1(2H)-one
864867-05-0 95%+
1g
$*** 2023-05-29
Enamine
BBV-95986852-10g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
10g
$2057.0 2023-09-15
TRC
B013817-50mg
6-Bromo-2-ethylisoquinolin-1(2H)-one
864867-05-0
50mg
$ 590.00 2022-06-07
Enamine
BBV-95986852-5g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
5g
$1637.0 2023-09-15
Enamine
BBV-95986852-1g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
1g
$624.0 2023-09-15
Enamine
EN300-22890588-10.0g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
10.0g
$2057.0 2022-12-12
Enamine
BBV-95986852-2.5g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
2.5g
$1293.0 2023-09-15
Enamine
EN300-22890588-1.0g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
1.0g
$624.0 2022-12-12
Enamine
EN300-22890588-5.0g
6-bromo-2-ethyl-1,2-dihydroisoquinolin-1-one
864867-05-0 95%
5.0g
$1637.0 2022-12-12

Additional information on 6-Bromo-2-ethylisoquinolin-1(2H)-one

Professional Introduction to 6-Bromo-2-ethylisoquinolin-1(2H)-one (CAS No. 864867-05-0)

6-Bromo-2-ethylisoquinolin-1(2H)-one is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and medicinal research. With the CAS number 864867-05-0, this heterocyclic organic compound has garnered attention due to its unique structural properties and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its synthesis, applications, and recent advancements in research.

The molecular structure of 6-Bromo-2-ethylisoquinolin-1(2H)-one consists of an isoquinoline core substituted with a bromine atom at the 6-position and an ethyl group at the 2-position. This arrangement imparts distinct chemical reactivity, making it a valuable scaffold for developing novel therapeutic agents. The isoquinoline moiety is particularly noteworthy, as it is a common structural motif found in many bioactive natural products and pharmacologically relevant compounds.

In terms of synthesis, 6-Bromo-2-ethylisoquinolin-1(2H)-one can be prepared through various chemical pathways, including cyclization reactions and functional group transformations. One common approach involves the condensation of appropriately substituted phenols or anilines with carbonyl compounds, followed by bromination and ethylation steps. These synthetic strategies highlight the compound's adaptability and ease of modification, which are crucial for tailoring its properties for specific applications.

The biological significance of 6-Bromo-2-ethylisoquinolin-1(2H)-one has been extensively explored in recent years. Studies have demonstrated its potential as an intermediate in the synthesis of bioactive molecules targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation. The bromine substituent at the 6-position enhances its reactivity, allowing for further functionalization to create more complex structures with enhanced pharmacological profiles.

Recent research has also focused on the role of 6-Bromo-2-ethylisoquinolin-1(2H)-one in developing treatments for neurological disorders. Isoquinoline derivatives are known for their ability to interact with specific neurotransmitter receptors, making them attractive candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. The ethyl group at the 2-position contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation.

The pharmaceutical industry has been particularly interested in leveraging the structural diversity of 6-Bromo-2-ethylisoquinolin-1(2H)-one to develop new antibiotics and antiviral agents. Its ability to modulate bacterial enzymes and viral proteases has been investigated in several preclinical studies. These findings underscore the compound's potential as a lead molecule for further drug development, particularly in addressing emerging infectious diseases.

In addition to its therapeutic applications, 6-Bromo-2-ethylisoquinolin-1(2H)-one has found utility in materials science and chemical biology. Its unique electronic properties make it a valuable component in designing organic semiconductors and luminescent materials. Researchers have also explored its use as a probe molecule for studying protein-protein interactions and enzyme mechanisms, contributing to a deeper understanding of cellular processes.

The future prospects of 6-Bromo-2-ethylisoquinolin-1(2H)-one are promising, with ongoing studies aimed at expanding its applications across multiple disciplines. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with improved properties. Collaborative efforts between academia and industry will be essential in translating these findings into tangible benefits for society.

In conclusion, 6-Bromo-2-ethylisoquinolin-1(2H)-one (CAS No. 864867-05-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical biology. Its unique structural features and biological activities make it a valuable asset in drug discovery and research endeavors. As scientific understanding continues to evolve, the applications of this compound are likely to expand, offering new opportunities for innovation and therapeutic development.

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